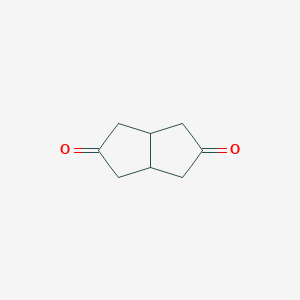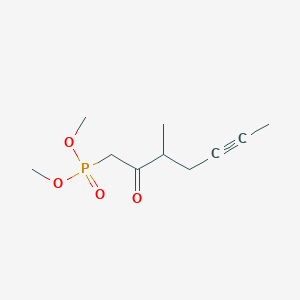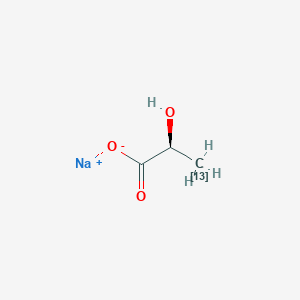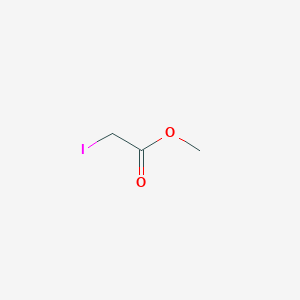
5-(3-Chlorophenyl)furan-2-carboxylic acid
Overview
Description
5-(3-Chlorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The compound has a molecular weight of 222.62 and its formula is C11H7ClO3 .
Synthesis Analysis
While specific synthesis methods for 5-(3-Chlorophenyl)furan-2-carboxylic acid were not found, there are studies on the synthesis of related compounds . For instance, a catalytic strategy for the selective production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid has been reported .Molecular Structure Analysis
The molecular structure of 5-(3-Chlorophenyl)furan-2-carboxylic acid is characterized by a furan ring attached to a carboxylic acid group and a chlorophenyl group . The compound’s InChIKey is OWEBZHHXEPQWQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(3-Chlorophenyl)furan-2-carboxylic acid has a molecular weight of 222.62 and its formula is C11H7ClO3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis
“5-(3-Chlorophenyl)furan-2-carboxylic acid” can be used as an intermediate in organic synthesis . It can be used to produce other compounds, such as acid chloride derivatives , which are useful intermediates for the production of furoate ester biofuels and polymers .
Antibacterial Activity
Furan derivatives, including “5-(3-Chlorophenyl)furan-2-carboxylic acid”, have shown promising antibacterial activity . They can be used to create innovative antibacterial agents, which could be crucial in combating microbial resistance .
Organogelators
While not directly related to “5-(3-Chlorophenyl)furan-2-carboxylic acid”, furan-2,5-dicarboxylic acid (FDCA), a similar compound, has been used in the development of organogelators . These organogelators self-assemble into fibrillar networks stabilized by hydrogen bonding .
Bio-based Polyesters
Again, while not directly related to “5-(3-Chlorophenyl)furan-2-carboxylic acid”, FDCA is a promising molecule for the synthesis of bio-based polyesters . This suggests that “5-(3-Chlorophenyl)furan-2-carboxylic acid” could potentially have similar applications.
Petroleum Refining
Furfural, a furan derivative, has been used as an excellent liquid/liquid extractant useful in the removal of aromatics from diesel fuels . This suggests that “5-(3-Chlorophenyl)furan-2-carboxylic acid” could potentially have similar applications in the petroleum refining industry.
Therapeutic Applications
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Therefore, “5-(3-Chlorophenyl)furan-2-carboxylic acid” could potentially have therapeutic applications.
Future Directions
The future directions of research on 5-(3-Chlorophenyl)furan-2-carboxylic acid and related compounds could involve the exploration of their potential applications in various fields. For instance, furan platform chemicals, which include compounds like 5-(3-Chlorophenyl)furan-2-carboxylic acid, are being studied for their potential use in the chemical industry as alternatives to traditional resources such as crude oil .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as furoic acids, which are characterized by a furan ring bearing a carboxylic acid group
Mode of Action
As a furoic acid derivative, it may interact with its targets through the carboxylic acid group, which can form hydrogen bonds and participate in various chemical reactions . .
properties
IUPAC Name |
5-(3-chlorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEBZHHXEPQWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352979 | |
| Record name | 5-(3-chlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)furan-2-carboxylic acid | |
CAS RN |
41019-44-7 | |
| Record name | 5-(3-Chlorophenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-chlorophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)




![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)